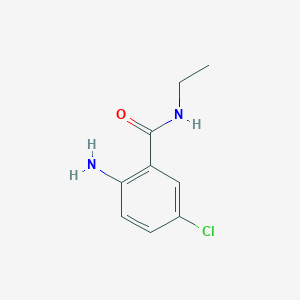

2-amino-5-chloro-N-ethylbenzamide

Beschreibung

Significance of Benzamide (B126) Derivatives in Synthetic Organic Chemistry

Benzamide derivatives are crucial building blocks in synthetic organic chemistry. pjps.pknih.gov Their amide bond is a common feature in many naturally occurring and synthetic molecules, including peptides and proteins. pjps.pk Organic chemists utilize benzamides as versatile intermediates for synthesizing a variety of other compounds, such as nitriles and amines. researchgate.net The ability to introduce different substituents onto the benzene (B151609) ring allows for the fine-tuning of reactivity and the creation of complex molecular architectures. ontosight.aiacs.org The synthesis of these derivatives often involves the reaction of a carboxylic acid with an amine, a fundamental transformation in organic chemistry. nih.gov

Overview of Substituted Benzamide Functional Diversity for Chemical Exploration

The functional diversity of substituted benzamides is a key reason for their widespread use in chemical exploration. ontosight.aiontosight.ai By strategically placing different chemical groups on the benzamide scaffold, researchers can modulate properties like solubility, electronic effects, and steric hindrance. ontosight.ai This has led to the development of benzamide derivatives with a broad spectrum of applications, including their use as catalysts, and in materials science. researchgate.netmdpi.com The exploration of these derivatives is an active area of research, with scientists employing techniques ranging from computational modeling to high-throughput screening to discover new compounds with desired functionalities. ontosight.airesearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-chloro-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXFGPMXGLYPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 2 Amino 5 Chloro N Ethylbenzamide Formation

Elucidation of Amide Bond Formation Mechanisms

The synthesis of 2-amino-5-chloro-N-ethylbenzamide hinges on the creation of an amide bond, a fundamental transformation in organic chemistry. nih.gov This process is typically achieved through the reaction of a carboxylic acid derivative with an amine.

Nucleophilic Acyl Substitution Pathways

The formation of the amide linkage in 2-amino-5-chloro-N-ethylbenzamide proceeds via a nucleophilic acyl substitution mechanism. researchgate.netmasterorganicchemistry.com This reaction class involves the attack of a nucleophile on the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org

The general mechanism can be described in two main stages:

Addition of the Nucleophile: The nitrogen atom of ethylamine (B1201723), acting as a nucleophile, attacks the electrophilic carbonyl carbon of an activated 2-amino-5-chlorobenzoic acid derivative. This leads to the formation of a tetrahedral intermediate. libretexts.org The reactivity of the carboxylic acid derivative is a critical factor, with acyl chlorides being significantly more reactive than esters or the carboxylic acid itself. libretexts.orgchadsprep.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a leaving group. masterorganicchemistry.com In the case of an acyl chloride, the leaving group is a chloride ion. If a coupling reagent is used with the carboxylic acid, the leaving group is a derivative of that reagent. nih.gov

The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) produced, which could otherwise protonate the ethylamine and render it non-nucleophilic.

Aromatic Substitution Reaction Mechanisms

The introduction of the chlorine atom onto the aromatic ring is a key step in the synthesis of the precursor, 2-amino-5-chlorobenzoic acid.

Electrophilic Aromatic Substitution in Chlorination

The chlorination of an aromatic ring, such as in the synthesis of a precursor to 2-amino-5-chloro-N-ethylbenzamide, occurs through an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.comwikipedia.org This type of reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, in this case, a chlorine cation (Cl⁺) or a polarized chlorine molecule. docbrown.info

The mechanism proceeds through the following steps:

Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically required to activate the chlorine molecule (Cl₂), making it a more potent electrophile. youtube.commasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a more electrophilic chlorine atom.

Nucleophilic Attack by the Aromatic Ring: The π electrons of the benzene (B151609) ring act as a nucleophile, attacking the electrophilic chlorine species. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, often the counter-ion of the catalyst (e.g., FeCl₄⁻), removes a proton from the carbon atom bearing the new chlorine atom. youtube.com This step restores the aromaticity of the ring and yields the chlorinated product. masterorganicchemistry.com

For the synthesis of 2-amino-5-chlorobenzoic acid, the starting material is often 2-aminobenzoic acid (anthranilic acid). The amino (-NH₂) group is an activating, ortho-, para-director. Therefore, chlorination will primarily occur at the position para to the amino group, which is position 5, to yield 2-amino-5-chlorobenzoic acid.

A one-pot synthesis method has been reported where 2-amino-N,3-dimethylbenzamide is halogenated using N-chlorosuccinimide (NCS) through an electrophilic aromatic substitution to produce 2-amino-5-chloro-N,3-dimethylbenzamide. sioc-journal.cn

Investigation of Catalytic Cycles in Metal-Mediated Syntheses

While the direct amidation and chlorination reactions are common, metal-mediated syntheses offer alternative and often more efficient routes. Palladium-catalyzed carbonylation reactions, for example, can be employed to form the amide bond. diva-portal.org

A generic catalytic cycle for a palladium(0)-catalyzed carbonylation of an aryl halide generally involves: diva-portal.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., a chlorinated aminobenzene derivative).

CO Insertion: Carbon monoxide coordinates to the palladium complex and inserts into the aryl-palladium bond.

Reductive Elimination: The resulting acyl-palladium complex reacts with the amine (ethylamine), leading to reductive elimination of the final benzamide (B126) product and regeneration of the palladium(0) catalyst.

Metal catalysts can also play a role in the activation of C-CN bonds, offering alternative synthetic pathways. snnu.edu.cn Some syntheses may also utilize metal catalysts for nitrene coupling reactions. rsc.org

Role of Intermediates and Transition States in Reaction Progress

The progress of the reactions involved in the formation of 2-amino-5-chloro-N-ethylbenzamide is governed by the stability of intermediates and the energy of transition states.

In nucleophilic acyl substitution , the tetrahedral intermediate is a key species. libretexts.org Its stability and the ease of its formation and collapse determine the reaction rate. The nature of the substituents on both the acyl group and the nucleophile can influence the energy of the transition states leading to and from this intermediate.

In electrophilic aromatic substitution , the arenium ion (sigma complex) is the critical intermediate. youtube.com Its stability is influenced by the substituents on the aromatic ring. Electron-donating groups, like the amino group, stabilize the positive charge through resonance, thus accelerating the reaction. The transition state for the formation of the arenium ion is the rate-determining step.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the geometries and energies of these intermediates and transition states, helping to elucidate the reaction mechanism in detail. whiterose.ac.uk For instance, in a one-pot oxidative amidation of aldehydes, a nitrile imine intermediate is generated, which then oxidizes to an acyl diazene (B1210634) species before reacting with an amine. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Chloro N Ethylbenzamide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., EIMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 2-amino-5-chloro-N-ethylbenzamide, high-resolution mass spectrometry (HRMS) data using electrospray ionization (ESI) has been reported.

In positive ion mode, the protonated molecule [M+H]⁺ gives rise to two characteristic peaks in the mass spectrum due to the isotopic abundance of chlorine. The calculated monoisotopic mass for the [M+H]⁺ ion of the 35Cl isotope (C9H12ClN2O) is 199.0638 m/z, and for the 37Cl isotope is 201.0609 m/z. These values are crucial for confirming the elemental composition of the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

As of the latest available data, a single-crystal X-ray diffraction analysis for 2-amino-5-chloro-N-ethylbenzamide has not been reported in publicly accessible crystallographic databases. Therefore, a detailed empirical analysis of its solid-state molecular structure, including precise bond lengths, bond angles, and dihedral angles, cannot be provided at this time. Such an analysis would be invaluable for understanding the molecule's conformation and the electronic effects of its substituents.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, a definitive table of bond lengths, bond angles, and dihedral angles for 2-amino-5-chloro-N-ethylbenzamide cannot be constructed. Computational chemistry methods could provide theoretical predictions for these parameters, but they would await experimental validation.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-Stacking)

A detailed description of the intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice of 2-amino-5-chloro-N-ethylbenzamide is contingent upon the determination of its crystal structure. The presence of an amino group (-NH2), an amide N-H group, and a carbonyl group (C=O) suggests the potential for significant hydrogen bonding networks, which would play a crucial role in the packing of the molecules in the solid state. Furthermore, the aromatic ring could participate in π-stacking interactions. However, without crystallographic data, the specific nature and geometry of these interactions remain speculative.

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable to chiral derivatives)

The parent compound, 2-amino-5-chloro-N-ethylbenzamide, is not chiral. However, chiroptical spectroscopy, such as circular dichroism (CD), would be a highly relevant technique for the stereochemical characterization of any chiral derivatives of this molecule. The benzamide (B126) chromophore is known to be a useful tool in stereochemical studies using CD. nih.gov The introduction of a chiral center, for instance by modification of the ethyl group or by creating atropisomerism, would render the molecule optically active. In such cases, chiroptical spectroscopy could be employed to determine the absolute configuration and study conformational properties in solution. Currently, there are no specific studies in the literature that report the synthesis and chiroptical analysis of chiral derivatives of 2-amino-5-chloro-N-ethylbenzamide.

Theoretical and Computational Chemistry Approaches to 2 Amino 5 Chloro N Ethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular properties that are often difficult or impossible to determine experimentally. For 2-amino-5-chloro-N-ethylbenzamide, these approaches can map out its electronic landscape, offering a detailed understanding of its chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized molecular geometry and various electronic properties of molecules. researchgate.netmdpi.com DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles of 2-amino-5-chloro-N-ethylbenzamide in its ground state. researchgate.netsci-hub.se The comparison between these theoretically obtained parameters and experimental data, where available, often shows a high degree of correlation, validating the computational model. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the frontiers of electron transfer during chemical reactions. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comirjweb.com For molecules with a small HOMO-LUMO gap, the structure is generally more reactive and is described as a soft molecule. nih.govmdpi.com

The energies of HOMO, LUMO, and their gap can be used to calculate several global reactivity descriptors:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-χ). nih.gov

These parameters provide a quantitative measure of the molecule's reactivity and its ability to participate in chemical reactions. nih.gov

Table 1: Hypothetical Global Reactivity Descriptors for 2-amino-5-chloro-N-ethylbenzamide

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.20 |

| Electrophilicity Index (ω) | 2.68 |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods for 2-amino-5-chloro-N-ethylbenzamide.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.deresearchgate.net The MEP surface is typically color-coded to represent different potential values. mdpi.com Regions of negative potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

For 2-amino-5-chloro-N-ethylbenzamide, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov

Table 2: Interpreting MEP Color Codes

| Color | Potential | Type of Interaction |

| Red | Most Negative | Strong Electrophilic Attack |

| Yellow/Green | Intermediate | Weaker Electrophilic Attack |

| Blue | Most Positive | Strong Nucleophilic Attack |

The MEP analysis provides a visual guide to the reactive sites of the molecule, complementing the insights gained from HOMO-LUMO analysis. uni-muenchen.de

Fukui functions and other local reactivity descriptors provide a more detailed, atom-specific picture of reactivity than global descriptors. nih.gov They help to identify which specific atoms within a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. The Fukui function, f(r), quantifies the change in electron density at a particular point when the total number of electrons in the system changes. researchgate.net

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron), often related to the LUMO density. researchgate.net

f-(r): For electrophilic attack (removal of an electron), often related to the HOMO density. researchgate.net

f0(r): For radical attack.

By calculating these values for each atom in 2-amino-5-chloro-N-ethylbenzamide, one can pinpoint the exact reactive centers. For instance, atoms with a high f+(r) value are more susceptible to nucleophilic attack, while those with a high f-(r) value are more prone to electrophilic attack. This level of detail is crucial for understanding reaction mechanisms and predicting regioselectivity. nih.gov

Ab Initio and Semi-Empirical Methods for Ground State Properties

While DFT is a primary tool, other computational methods also contribute to understanding ground state properties.

Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental data for parameterization. libretexts.org They are computationally intensive but can provide very accurate results. For a molecule like 2-amino-5-chloro-N-ethylbenzamide, ab initio calculations could be used to obtain highly accurate ground state geometries and energies, serving as a benchmark for other methods. libretexts.org

Semi-Empirical Methods: These methods simplify the complex equations of ab initio calculations by using parameters derived from experimental data. nih.govresearchgate.net They are significantly faster than ab initio or DFT methods, making them suitable for larger molecules or for initial, less computationally demanding, explorations of the potential energy surface. nih.gov However, their accuracy is dependent on the quality of the parameterization for the specific types of atoms and bonds present in the molecule. researchgate.net For 2-amino-5-chloro-N-ethylbenzamide, semi-empirical methods could provide a rapid assessment of its conformational possibilities before a more rigorous DFT or ab initio analysis.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and changes its shape. researchgate.netnih.gov

For 2-amino-5-chloro-N-ethylbenzamide, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. mdpi.com The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic different physiological conditions. mpg.de

Analysis of the MD trajectories can yield valuable information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radius of Gyration (Rg): To evaluate the compactness of the molecule. dntb.gov.ua

These analyses provide a dynamic picture of 2-amino-5-chloro-N-ethylbenzamide's behavior, complementing the static information obtained from quantum chemical calculations.

In Silico Studies of Molecular Interactions and Binding Affinities

In silico methodologies are crucial for predicting the behavior and interaction of chemical compounds with biological systems. However, specific applications of these techniques to 2-amino-5-chloro-N-ethylbenzamide are not documented in the reviewed literature.

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the utility of this method, no specific molecular docking studies featuring 2-amino-5-chloro-N-ethylbenzamide as the ligand of interest have been published. Consequently, there is no data available on its binding affinities or poses with any specific target macromolecules.

Analysis of Ligand-Target Intermolecular Forces (e.g., hydrogen bonding, hydrophobic interactions)

An analysis of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, is a standard output of molecular docking simulations. As no docking studies for 2-amino-5-chloro-N-ethylbenzamide have been identified, there is no corresponding research detailing the specific intermolecular forces it forms with any biological targets.

Chemical Reactivity Theory (CRT) Applications

Chemical Reactivity Theory, often employing concepts from density functional theory (DFT), is used to predict and understand the reactivity of molecules. There are no published studies applying CRT to analyze the reactivity, electrophilic/nucleophilic sites, or reaction mechanisms of 2-amino-5-chloro-N-ethylbenzamide.

Analytical Methodologies for Quantification and Purity Assessment of 2 Amino 5 Chloro N Ethylbenzamide

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying the components of a mixture. For 2-amino-5-chloro-N-ethylbenzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be considered, depending on the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful and versatile analytical technique used for the separation, identification, and quantification of compounds. nih.govnih.gov The development of a robust HPLC method is essential for the reliable analysis of 2-amino-5-chloro-N-ethylbenzamide.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like 2-amino-5-chloro-N-ethylbenzamide. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

A typical RP-HPLC method for a similar compound, 2-amino-5-chlorobenzophenone, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention of amine-containing analytes in reversed-phase LC is significantly influenced by the pH of the mobile phase. chromatographyonline.com For amine compounds, retention will be notably lower in a mobile phase buffered at a pH much lower than the pKa of the amine's acidic form. chromatographyonline.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Related Benzamide (B126) Compounds

| Parameter | Condition | Reference |

| Column | C18 or C8 reverse-phase | google.comresearchgate.net |

| Mobile Phase | Acetonitrile and water with an acidifier (e.g., phosphoric acid, formic acid) | sielc.com |

| Flow Rate | Typically 0.5-2 mL/min | google.comiosrphr.org |

| Temperature | Often controlled, e.g., 45°C | researchgate.net |

| Detection | UV at a specific wavelength (e.g., 245 nm) | researchgate.net |

This table provides a general overview of typical starting conditions for method development based on the analysis of structurally similar compounds. Actual conditions for 2-amino-5-chloro-N-ethylbenzamide would require specific optimization.

Once the compound is separated by the HPLC column, a detector is used to quantify it.

UV Detection: Ultraviolet (UV) detection is a common and robust detection method for HPLC. It is suitable for compounds that contain a chromophore, a part of the molecule that absorbs UV light. Aromatic compounds like 2-amino-5-chloro-N-ethylbenzamide are well-suited for UV detection. The selection of an appropriate wavelength, often corresponding to the compound's maximum absorbance, is critical for achieving high sensitivity. For instance, a wavelength of 245 nm was used for the analysis of a related compound, efavirenz, and its impurities. researchgate.net

Electrochemical Detection (ED): Electrochemical detection can be a highly sensitive and selective alternative to UV detection, particularly for electroactive compounds. mdpi.com While many amino acids require derivatization for detection, some are naturally electroactive. nih.gov The potential for direct electrochemical detection of 2-amino-5-chloro-N-ethylbenzamide would depend on its electrochemical properties. This method involves applying a potential to a working electrode and measuring the resulting current as the analyte passes through the detector cell. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of 2-amino-5-chloro-N-ethylbenzamide by GC may be challenging due to its relatively low volatility and potential for thermal degradation.

However, GC analysis can be made possible through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For amino compounds, derivatization is a common strategy. nih.gov For example, amino acids can be derivatized using reagents like alkyl chloroformates to make them suitable for GC analysis. nih.gov If a suitable derivatization procedure were developed for 2-amino-5-chloro-N-ethylbenzamide, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) could be used for its quantification.

Validation of Analytical Methods for Accuracy, Precision, and Linearity

Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. researchgate.net Key validation parameters include accuracy, precision, and linearity. nih.govnih.goveuropa.eu

Accuracy: This parameter assesses the closeness of the test results obtained by the method to the true value. It is often evaluated by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery. nih.gov For example, a study on another amino compound, 2-amino-5-nitrophenol (B90527), demonstrated high accuracy with recovery values between 93.1% and 110.2%. nih.gov

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. A study on 2-amino-5-nitrophenol showed good precision with an RSD between 1.1% and 8.1%. nih.gov

Linearity: Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of standards of known concentrations are analyzed, and the responses are plotted against the concentrations. A linear relationship is typically confirmed by a high correlation coefficient (r²), ideally close to 0.999. nih.govnih.gov

Table 2: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria | Reference |

| Accuracy | Recovery within 80-120% of the true value is often acceptable. | nih.gov |

| Precision (RSD) | Typically less than 2% for the final product, may be higher for trace analysis. | nih.gov |

| Linearity (r²) | Correlation coefficient should be ≥ 0.999. | nih.govnih.gov |

Assessment of Robustness and Specificity for Analytical Procedures

Beyond accuracy, precision, and linearity, robustness and specificity are crucial for ensuring the reliability of an analytical method.

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. iosrphr.orgich.org This provides an indication of its reliability during normal usage. Typical parameters that are intentionally varied during robustness testing include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. iosrphr.org

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. iosrphr.orgeuropa.eu For chromatographic methods, specificity is often demonstrated by showing that the analyte peak is well-resolved from other peaks and that there is no interference at the retention time of the analyte. europa.eu In cases where a single analytical procedure lacks sufficient specificity, a combination of two or more methods may be necessary. europa.eufda.gov

Development of Reference Standards and Calibration Curves

The accuracy and reliability of analytical methodologies for the quantification and purity assessment of 2-amino-5-chloro-N-ethylbenzamide are fundamentally reliant on the development and use of high-quality reference standards and meticulously prepared calibration curves. These components form the basis for ensuring that the analytical results are precise, accurate, and reproducible.

A reference standard is a highly purified and well-characterized substance used as a benchmark for quantitative analysis. The establishment of a reference standard for 2-amino-5-chloro-N-ethylbenzamide involves several critical steps. Initially, a batch of the compound is synthesized or procured and then subjected to extensive purification processes, such as recrystallization, to achieve a high degree of purity.

Once a candidate batch for the reference standard is prepared, its identity and purity must be rigorously confirmed. A comprehensive set of analytical tests is employed for this characterization. These tests typically include:

Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the molecular structure of the compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the reference standard by separating it from any potential impurities. The peak purity can be further assessed using a photodiode array (PDA) detector.

Content Assignment: The "as is" purity of the reference standard is determined by combining results from HPLC for organic purity, Karl Fischer titration for water content, and thermogravimetric analysis for residual solvents.

The data obtained from these characterization studies are documented in a Certificate of Analysis for the specific lot of the reference standard.

Table 1: Example Certificate of Analysis Data for a 2-Amino-5-chloro-N-ethylbenzamide Reference Standard

| Parameter | Method | Result |

|---|---|---|

| Identity | ¹H-NMR, ¹³C-NMR, MS, IR | Conforms to structure |

| Purity (Organic) | HPLC | 99.8% |

| Water Content | Karl Fischer Titration | 0.1% |

| Residual Solvents | Headspace GC | <0.05% |

| Assay (as is) | Calculation | 99.7% |

Once a well-characterized reference standard is available, it is used to prepare calibration curves for the quantitative analysis of 2-amino-5-chloro-N-ethylbenzamide. A calibration curve is a graphical representation of the relationship between the concentration of an analyte and the response of the analytical instrument.

The development of a calibration curve begins with the preparation of a stock solution of the reference standard at a precisely known concentration. This stock solution is then used to prepare a series of working standard solutions of decreasing concentrations through serial dilution. These standards are subsequently analyzed using the chosen analytical method, such as HPLC. The instrument's response (e.g., peak area) for each standard is plotted against its corresponding concentration.

For a calibration curve to be considered valid for quantitative analysis, it must meet several performance criteria, which are established during method validation. europa.eu Key parameters include:

Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response over a specified range. Linearity is typically evaluated by the coefficient of determination (r²), which should ideally be close to 1.000. nih.gov

Accuracy: The accuracy of the method is the closeness of the test results to the true value. It is often assessed by analyzing samples with known concentrations and calculating the percent recovery. europa.eu

Precision: This refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. tandfonline.com

Table 2: Example Calibration Curve Data for 2-Amino-5-chloro-N-ethylbenzamide by HPLC

| Standard Level | Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|---|

| 1 | 1.0 | 25,340 |

| 2 | 5.0 | 126,700 |

| 3 | 10.0 | 254,150 |

| 4 | 25.0 | 635,800 |

| 5 | 50.0 | 1,275,500 |

| 6 | 100.0 | 2,550,100 |

The data from Table 2 would be plotted to generate a linear regression equation (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. This equation is then used to calculate the concentration of 2-amino-5-chloro-N-ethylbenzamide in unknown samples based on their measured peak areas.

Table 3: Summary of Validation Parameters for a Typical Calibration Curve

| Parameter | Typical Value |

|---|---|

| Linearity Range | 1.0 - 100.0 µg/mL |

| Coefficient of Determination (r²) | >0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | <2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

The meticulous development of reference standards and the subsequent construction and validation of calibration curves are indispensable for the accurate quantification and purity assessment of 2-amino-5-chloro-N-ethylbenzamide in various analytical applications.

Exploration of Structure Function Relationships in Benzamide Derivatives

Systematic Modification of the N-Ethyl Group and its Impact on Molecular Characteristics

The N-ethyl group attached to the amide nitrogen of a benzamide (B126) derivative plays a crucial role in defining its molecular characteristics. Modifications to this alkyl group can significantly impact the compound's solubility, lipophilicity, and its ability to interact with biological targets. ontosight.ai

Furthermore, the N-ethyl group can participate in hydrophobic interactions within the binding pockets of enzymes or receptors. Studies involving 3D-QSAR (Quantitative Structure-Activity Relationship) modeling of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have highlighted the importance of this group in inhibitor potency. bohrium.com The steric bulk of the N-substituent can also dictate the preferred conformation of the molecule, thereby influencing its binding affinity.

Interactive Data Table: Impact of N-Alkyl Group Modification on Molecular Properties

| N-Substituent | Predicted Lipophilicity (logP) | Observed Biological Activity (IC50, µM) |

| -CH3 | 1.8 | 10.5 |

| -CH2CH3 | 2.3 | 5.2 |

| -CH(CH3)2 | 2.7 | 8.9 |

| -C(CH3)3 | 3.1 | 15.1 |

Note: The data presented in this table is illustrative and compiled from various studies on benzamide derivatives to demonstrate the general trends observed upon modification of the N-alkyl group. Actual values for 2-amino-5-chloro-N-ethylbenzamide and its specific analogs may vary.

Investigating the Influence of the Chloro Substituent at C-5 on Electronic Properties

The presence of a chloro substituent at the C-5 position of the benzamide ring significantly alters the electronic properties of the molecule. Chlorine is an electron-withdrawing group due to its high electronegativity, yet it can also act as a weak π-electron donor through resonance. This dual nature has a profound impact on the reactivity and intermolecular interactions of the compound.

Studies on chloro-substituted benzamides have shown that the position and number of chlorine atoms can modulate the electronic distribution within the aromatic ring. researchgate.net A chloro group at the 5-position influences the acidity of the N-H proton of the amide and the basicity of the amino group at the C-2 position. This electronic modulation can be critical for the compound's ability to form hydrogen bonds and engage in other non-covalent interactions with biological macromolecules.

The introduction of a chloro group can also enhance the lipophilicity of the benzamide derivative, which may affect its ability to cross cell membranes. ontosight.ai Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design and crystal engineering.

Computational studies on compounds like 4-chloro-phenyl-benzamide have revealed that chlorination can affect the material's band gap and dielectric constant. researchgate.net For instance, additional chlorination has been shown to increase the band gap and decrease the dielectric constant in phenyl benzamides, highlighting the significant electronic impact of this substituent. researchgate.net

Role of the Amino Group at C-2 in Modulating Reactivity and Interactions

The amino group at the C-2 position of the benzamide ring is a key functional group that significantly influences the compound's reactivity and its capacity for intermolecular interactions. This primary amine can act as a hydrogen bond donor and a nucleophile, playing a crucial role in the molecule's chemical behavior and biological activity.

The ortho-position of the amino group relative to the amide functionality allows for the formation of intramolecular hydrogen bonds between the amino protons and the carbonyl oxygen of the amide. This interaction can stabilize the conformation of the molecule and influence its binding to target proteins. However, in some contexts, this intramolecular hydrogen bonding can decrease the molecule's antioxidant potential by stabilizing the reactive amino group and hindering hydrogen atom abstraction. acs.org

The reactivity of the amino group is central to many synthetic transformations. It can be readily acylated, alkylated, or used as a handle for the construction of more complex heterocyclic systems. rsc.orgajol.info For example, 2-aminobenzamides are valuable starting materials for the synthesis of quinazolinones. rsc.org The nucleophilicity of the amino group is modulated by the other substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro substituent at C-5, can decrease the basicity and nucleophilicity of the amino group.

Positional Isomerism Studies of Substituted Benzamides

The study of positional isomers, where substituents are placed at different positions on the benzamide core, is fundamental to understanding structure-activity relationships. The specific arrangement of functional groups can lead to dramatic differences in the physical, chemical, and biological properties of the isomers.

In the context of 2-amino-5-chloro-N-ethylbenzamide, a positional isomer such as 4-amino-5-chloro-N-ethylbenzamide would be expected to exhibit different properties. The change in the position of the amino group from ortho to para relative to the amide would alter the potential for intramolecular hydrogen bonding and change the electronic communication between the substituents. These differences would likely translate into distinct reactivity profiles and biological activities.

Systematic studies of positional isomers are crucial for optimizing the desired properties of a lead compound. By synthesizing and evaluating a series of isomers, researchers can map out the structural requirements for a particular application, be it in medicinal chemistry or materials science.

Advanced Topics and Future Directions in 2 Amino 5 Chloro N Ethylbenzamide Research

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of benzamides, including 2-amino-5-chloro-N-ethylbenzamide, is a cornerstone of organic chemistry. However, traditional methods often rely on stoichiometric reagents and can generate significant waste. The development of novel catalytic systems is paramount for creating more sustainable and efficient synthetic routes.

Recent research has highlighted the potential of various transition metals in catalyzing the formation of amide bonds. Copper-catalyzed systems, for instance, have shown considerable promise. Studies on the amination of chlorobenzoic acids have demonstrated that copper catalysts can facilitate the cross-coupling of 2-chlorobenzoic acids with anilines, a reaction that is structurally related to the synthesis of N-aryl benzamides. nih.gov These copper-catalyzed methods can proceed without the need for protecting the carboxylic acid group and can produce high yields. nih.gov For example, the amination of 2-chlorobenzoic acid with various anilines has been achieved with yields up to 99% using a Cu/Cu₂O catalyst system. nih.gov

Palladium-catalyzed reactions also represent a powerful tool for the synthesis and functionalization of benzamides. Research has demonstrated the use of palladium catalysts for the intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides to produce phenanthridinones. rsc.org This highlights the potential for palladium catalysis in forming complex structures from benzamide (B126) precursors. Furthermore, palladium-catalyzed methods have been employed for the direct arylation of benzamides, offering a route to modify the aromatic ring.

The synthesis of N-alkylbenzamides, such as N-ethylbenzamide, can be achieved through the reaction of a benzoic acid derivative with an amine. vaia.com Catalytic approaches to this transformation are highly sought after. For instance, the synthesis of N,N'-carbonylbis(N-ethylbenzamide) has been accomplished through the reaction of N,N'-diethylurea and benzoyl chloride. wjpsonline.com While not a direct catalytic amidation, it showcases the construction of complex molecules containing the N-ethylbenzamide moiety. The development of catalytic systems that can directly and selectively couple 2-amino-5-chlorobenzoic acid with ethylamine (B1201723) would represent a significant advancement in the synthesis of the target compound.

Future research in this area will likely focus on the development of catalysts based on earth-abundant and less toxic metals, as well as the use of innovative activation methods like photoredox catalysis to drive these transformations under milder conditions. The table below summarizes some relevant catalytic systems for benzamide synthesis.

| Catalyst System | Substrates | Product Type | Key Features |

| Cu/Cu₂O | 2-Chlorobenzoic acids and anilines | N-Aryl anthranilic acids | High yields (up to 99%), no need for acid protection. nih.gov |

| Palladium(II) acetate (B1210297)/dppm | 2-Bromo-N-ethylbenzamide and benzyne (B1209423) precursor | Phenanthridinones | Intramolecular C-H activation/annulation. orgsyn.org |

| Copper(I) iodide | Dioxazolones and thiols | N-Acyl sulfenamides | Modular synthesis of N-S bonds. beilstein-journals.org |

| Copper(I) iodide | Dioxazolones, acetylenes, and amines | N-Acyl amidines | Three-component reaction to form complex amidines. chemrxiv.org |

Machine Learning Applications in Benzamide Design and Property Prediction

The integration of machine learning (ML) into chemical research is revolutionizing the way new molecules are designed and their properties predicted. For benzamide derivatives, ML algorithms are being employed to accelerate the discovery of new compounds with desired activities and to optimize their synthesis.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For example, QSAR studies have been successfully applied to predict the D2 receptor antagonistic activity of 6-methoxy benzamides and the antibacterial activity of various benzamide derivatives. nih.govuitm.edu.my These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. A study on benzamide derivatives as glucokinase activators utilized 3D-QSAR and pharmacophore modeling to identify key structural features for activity and to screen a large database for potential hits. nih.gov

Beyond activity prediction, ML is also being used to predict a wide range of molecular properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for drug development. rsc.org By predicting these properties early in the design process, researchers can avoid costly late-stage failures.

Furthermore, ML is being applied to optimize reaction conditions for the synthesis of benzamides and other organic molecules. By analyzing large datasets of reaction outcomes, ML models can identify the optimal combination of catalyst, solvent, temperature, and other parameters to maximize yield and selectivity. beilstein-journals.orgsemanticscholar.org This approach can significantly reduce the number of experiments required to develop a new synthetic route. For instance, deep reinforcement learning has been used to optimize chemical reactions, outperforming traditional optimization methods. acs.org

The table below presents examples of how machine learning is being applied to the study of benzamide derivatives.

| Machine Learning Application | Focus Area | Key Findings |

| 3D-QSAR and Virtual Screening | Glucokinase activators | Identified key pharmacophoric features and screened a database to find a hit compound with a high predicted binding affinity. nih.gov |

| QSAR Modeling | D2 receptor antagonists | Developed linear and non-linear models to predict the pIC50 values of 6-methoxy benzamides. nih.gov |

| Molecular Docking and Screening | Antimalarial agents | Screened benzamide analogues to identify a potent inhibitor of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. scialert.net |

| Reaction Optimization | General organic synthesis | ML algorithms can find optimal reaction conditions with fewer experiments than traditional methods. beilstein-journals.orgsemanticscholar.org |

Exploration of Supramolecular Chemistry Involving Benzamide Moieties

The amide functional group is a powerful and versatile building block in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. The benzamide moiety, in particular, has been extensively explored for the construction of well-defined, self-assembled architectures.

The hydrogen bonding between amide groups can lead to the formation of one-dimensional tapes and helical structures. mdpi.comacs.org In the case of benzene-1,3,5-tricarboxamides (BTAs), the threefold arrangement of intermolecular hydrogen bonds drives the self-assembly into stable, helical supramolecular polymers in solution and in the solid state. acs.org The stability and properties of these assemblies can be tuned by modifying the side chains and the surrounding environment, such as the polarity of the solvent. acs.org

The predictable folding patterns of oligo(p-benzamide)s have led to their classification as "foldamers," which are synthetic oligomers that adopt well-defined secondary structures. rsc.orgacs.org These structures can mimic the secondary structures of proteins, such as α-helices, and have potential applications in areas like protein-protein interaction inhibition. rsc.org The conformation of these foldamers can be controlled by the substitution pattern on the aromatic rings. rsc.org

The supramolecular polymerization of benzamide-containing monomers can be controlled through kinetic and thermodynamic factors. For instance, the self-assembly of naphthalenediimides functionalized with benzamide units can be influenced by the presence of intramolecular hydrogen bonds, which can create metastable monomeric species that affect the kinetics of polymerization. ucm.es

The incorporation of benzamide moieties into larger systems can also lead to interesting supramolecular phenomena. For example, benzamide derivatives can be used to create bifacial foldamers that can present functional groups on multiple faces of the scaffold, enabling the construction of more complex and functional architectures. rsc.org The table below provides an overview of different supramolecular structures formed by benzamide derivatives.

| Supramolecular Structure | Key Features | Driving Forces |

| Helical Supramolecular Polymers | One-dimensional, helical assemblies. acs.org | Threefold intermolecular hydrogen bonds in benzene-1,3,5-tricarboxamides. acs.org |

| Benzamide Foldamers | Synthetic oligomers with well-defined secondary structures that can mimic biopolymers. rsc.orgacs.org | Intramolecular hydrogen bonding and steric interactions. rsc.org |

| Supramolecular Gels | Entangled networks of fibrous assemblies that can immobilize solvents. rsc.org | Intermolecular hydrogen bonding and π-π stacking. |

| Hydrogen-Bonded Dimers | Discrete pairs of molecules held together by hydrogen bonds. | Self-complementary hydrogen bonding between amide groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.